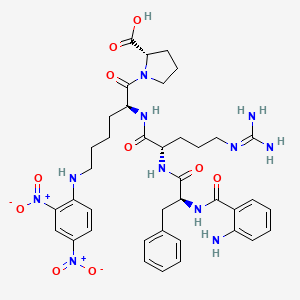

Abz-phe-arg-lys(dnp)-pro-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé 2-aminobenzoyl-L-phénylalaninyl-L-arginyl-L-lysyl-(2,4-dinitrophényl)-L-proline (Abz-FR-K(Dnp)-P-OH) est un substrat fluorogène utilisé principalement pour le dosage de l’activité de l’enzyme de conversion de l’angiotensine 1 (ACE1). La fluorescence du composé est éteinte par le groupe 2,4-dinitrophényl jusqu’à ce que le clivage à la liaison arginyl-lysyl les sépare, ce qui le rend utile pour divers dosages biochimiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 2-aminobenzoyl-L-phénylalaninyl-L-arginyl-L-lysyl-(2,4-dinitrophényl)-L-proline implique l’assemblage étape par étape de la chaîne peptidique en utilisant la synthèse peptidique en phase solide (SPPS). Le processus comprend généralement :

Réactions de couplage : Chaque acide aminé est couplé séquentiellement à la chaîne peptidique croissante en utilisant des réactifs tels que la N,N’-diisopropylcarbodiimide (DIC) et l’hydroxybenzotriazole (HOBt).

Étapes de déprotection : Les groupes protecteurs sur les acides aminés sont éliminés à l’aide d’acide trifluoroacétique (TFA) pour exposer les sites réactifs pour un nouveau couplage.

Clivage de la résine : Le peptide complet est clivé de la résine à l’aide d’un cocktail de clivage, souvent contenant du TFA, de l’eau et des piégeurs tels que le triisopropylsilane (TIS).

Méthodes de production industrielle

La production industrielle de ce composé suit des principes similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Des synthétiseurs peptidiques automatisés et une chromatographie liquide haute performance (HPLC) sont couramment utilisés pour garantir la constance et la qualité .

Analyse Des Réactions Chimiques

Types de réactions

La 2-aminobenzoyl-L-phénylalaninyl-L-arginyl-L-lysyl-(2,4-dinitrophényl)-L-proline subit plusieurs types de réactions :

Hydrolyse : La liaison peptidique entre les résidus arginyl et lysyl est hydrolysée par l’ACE1, ce qui conduit à la séparation des groupes 2-aminobenzoyl et 2,4-dinitrophényl.

Éteindre et libérer la fluorescence : La fluorescence du groupe 2-aminobenzoyl est éteinte par le groupe 2,4-dinitrophényl jusqu’à ce que le clivage se produise.

Réactifs et conditions courants

Hydrolyse : Généralement réalisée dans des solutions tamponnées à un pH physiologique (7,4) et à une température (37 °C).

Mesure de la fluorescence : Une excitation à 320 nm et une émission à 420 nm sont utilisées pour surveiller les changements de fluorescence.

Principaux produits

Les principaux produits de la réaction d’hydrolyse sont les groupes 2-aminobenzoyl et 2,4-dinitrophényl séparés, ainsi que les fragments peptidiques restants .

Applications de la recherche scientifique

La 2-aminobenzoyl-L-phénylalaninyl-L-arginyl-L-lysyl-(2,4-dinitrophényl)-L-proline est largement utilisée dans la recherche scientifique pour :

Dosage de l’activité de l’ACE1 : Elle sert de substrat pour mesurer l’activité de l’ACE1 dans le plasma, les tissus et les cultures cellulaires.

Criblage des inhibiteurs : Le composé est utilisé pour cribler les inhibiteurs potentiels de l’ACE1, ce qui est pertinent pour la recherche sur l’hypertension et les maladies cardiovasculaires.

Analyse cinétique : Les chercheurs l’utilisent pour étudier la cinétique de l’ACE1 et des enzymes apparentées, fournissant des informations sur les mécanismes enzymatiques et les cibles thérapeutiques potentielles

Applications De Recherche Scientifique

2-aminobenzoyl-L-phenylalanyl-L-arginyl-L-lysyl-(2,4-dinitrophenyl)-L-proline is widely used in scientific research for:

ACE1 Activity Assays: It serves as a substrate to measure the activity of ACE1 in plasma, tissue, and cell cultures.

Inhibitor Screening: The compound is used to screen potential inhibitors of ACE1, which is relevant for hypertension and cardiovascular disease research.

Kinetic Analysis: Researchers use it to study the kinetics of ACE1 and related enzymes, providing insights into enzyme mechanisms and potential therapeutic targets

Mécanisme D'action

Le mécanisme d’action implique l’hydrolyse de la liaison peptidique entre les résidus arginyl et lysyl par l’ACE1. Ce clivage sépare les groupes 2-aminobenzoyl et 2,4-dinitrophényl, ce qui entraîne une augmentation mesurable de la fluorescence. La cible moléculaire est l’ACE1, et la voie implique l’hydrolyse enzymatique du substrat peptidique .

Comparaison Avec Des Composés Similaires

Composés similaires

2-aminobenzoyl-L-phénylalaninyl-L-arginyl-L-lysyl-(2,4-dinitrophényl)-L-alanine : Un autre substrat fluorogène pour l’ACE1 avec une structure similaire mais une séquence d’acides aminés différente.

2-aminobenzoyl-L-phénylalaninyl-L-arginyl-L-lysyl-(2,4-dinitrophényl)-L-glycine : Substrat similaire avec de la glycine au lieu de la proline.

Unicité

La 2-aminobenzoyl-L-phénylalaninyl-L-arginyl-L-lysyl-(2,4-dinitrophényl)-L-proline est unique en raison de sa séquence spécifique, qui fournit un clivage optimal par l’ACE1 et un mécanisme distinct d’extinction de la fluorescence. Cela la rend particulièrement utile pour des dosages précis et sensibles .

Propriétés

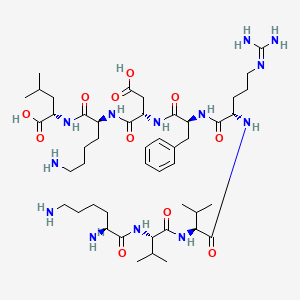

Formule moléculaire |

C39H49N11O10 |

|---|---|

Poids moléculaire |

831.9 g/mol |

Nom IUPAC |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C39H49N11O10/c40-27-13-5-4-12-26(27)34(51)47-31(22-24-10-2-1-3-11-24)36(53)45-29(15-8-20-44-39(41)42)35(52)46-30(37(54)48-21-9-16-32(48)38(55)56)14-6-7-19-43-28-18-17-25(49(57)58)23-33(28)50(59)60/h1-5,10-13,17-18,23,29-32,43H,6-9,14-16,19-22,40H2,(H,45,53)(H,46,52)(H,47,51)(H,55,56)(H4,41,42,44)/t29-,30-,31-,32-/m0/s1 |

Clé InChI |

ZEWJTBVOMMZVAU-YDPTYEFTSA-N |

SMILES isomérique |

C1C[C@H](N(C1)C(=O)[C@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O |

SMILES canonique |

C1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B10855218.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride](/img/structure/B10855222.png)

![[(2R,3S,4S,5R,6S)-6-[[(2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10855243.png)

![disodium;[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate](/img/structure/B10855263.png)

![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;methane;hydrochloride](/img/structure/B10855268.png)

![methane;2,2,2-trifluoroacetic acid;(4R,7S,10S,13S,16S,19S,22R)-7,10,19-tris(4-aminobutyl)-22-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid](/img/structure/B10855269.png)